

A Comparative Analysis of KRAS G12C Inhibitor Binding Pockets

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Compound of Interest

Compound Name: KRAS G12C inhibitor 53

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The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for a target once considered "undruggable." This guide provides a detailed comparative analysis of the binding pockets of key KRAS G12C inhibitors, including the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849), and the promising clinical candidate divarasib (GDC-6036). We delve into their binding affinities, structural interactions, and the experimental methodologies employed for their characterization, supported by experimental data.

Quantitative Comparison of KRAS G12C Inhibitors

The following table summarizes the binding affinities and structural data for selected KRAS G12C inhibitors. These values have been compiled from various biochemical and biophysical assays.

Inhibitor	Target	Assay Type	Binding Affinity (IC50, Kd)	PDB Code
Sotorasib (AMG 510)	KRAS G12C	Biochemical Assay	IC50 = 8.88 nM[1]	6OIM[1]
Biochemical Binding	Kd = 220 nM[1]			
Adagrasib (MRTX849)	KRAS G12C	Biochemical Binding	Kd = 9.59 nM[1]	6UT0[1]
Divarasil (GDC-6036)	KRAS G12C	Biochemical Assay	IC50 < 0.01 μM[1]	9DMM[1]
Olomorasib (LY3537982)	KRAS G12C	Biochemical Assays	High Affinity (Specific values not publicly detailed)[1]	Not Publicly Available

Structural Insights into Inhibitor Binding Pockets

Sotorasib, adagrasib, and divarasil are all covalent inhibitors that irreversibly bind to the mutant cysteine at position 12 (C12) of the KRAS G12C protein.[1] This covalent modification traps the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1] While all three inhibitors target the same allosteric pocket, known as the Switch-II pocket (S-IIP), their distinct molecular structures lead to subtle but significant differences in their binding modes and interactions with surrounding amino acid residues.

Sotorasib (PDB: 6OIM): The crystal structure of KRAS G12C in complex with sotorasib reveals the covalent bond with C12. Sotorasib's interaction extends into a cryptic pocket formed by the movement of Histidine 95 (His95).[2][3] Key interactions involve residues such as Tyrosine 96 (Tyr96) and Glutamate 62 (Glu62).[4]

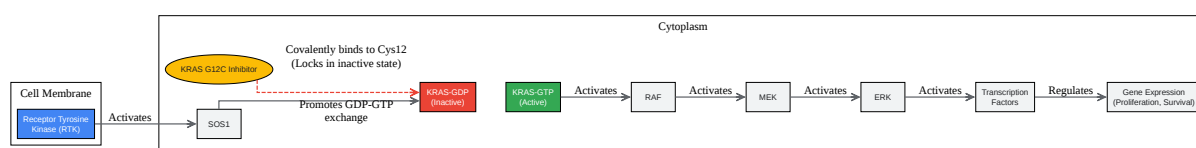
Adagrasib (PDB: 6UT0): Adagrasib also forms a covalent bond with Cys12 and occupies the Switch-II pocket.[1][5] A key difference in its binding mode compared to sotorasib is the

conformation of His95, which is in an "in" conformation with adagrasib.[5] This results in a different set of interactions within the pocket.

Divarasil (PDB: 9DMM): The co-crystal structure of divarasil with KRAS G12C shows that while it also binds covalently to Cys12 in the Switch-II pocket, it induces a distinct conformation of the switch-II loop.[6][7] This conformational change is significant, with a difference of as much as 5.6 Å between the Cα atom of residue 65 compared to the sotorasil-bound structure. [6][7] This highlights the plasticity of the KRAS G12C binding pocket and how different inhibitors can uniquely engage it.

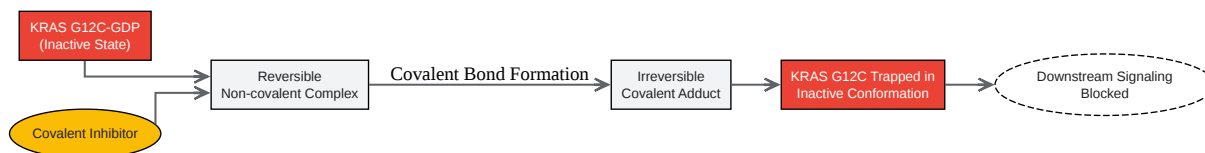
Signaling Pathway and Inhibition Mechanism

The KRAS protein is a key component of the MAPK signaling pathway. In its active, GTP-bound state, it activates downstream effectors like RAF, leading to cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active. Covalent inhibitors of KRAS G12C lock the protein in its inactive, GDP-bound state, thus blocking the downstream signaling cascade.



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Figure 1. Simplified KRAS signaling pathway and the point of inhibition by KRAS G12C inhibitors.



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Figure 2. Mechanism of covalent inhibition of KRAS G12C.

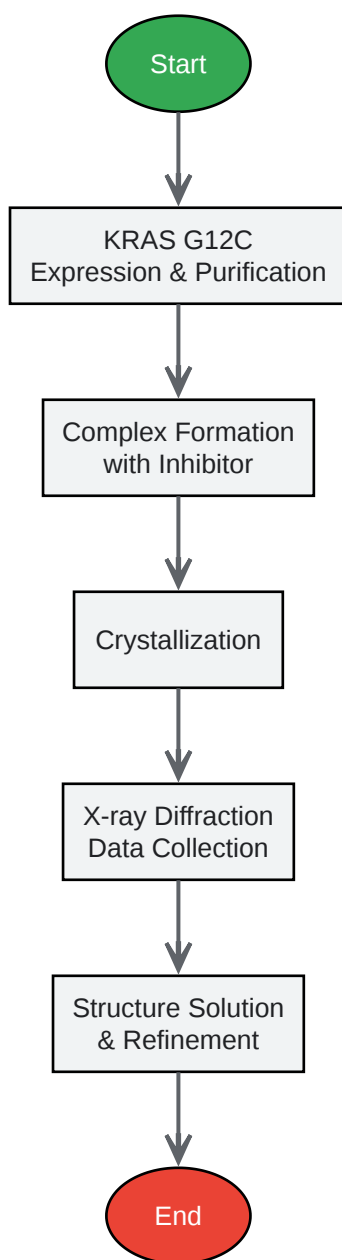
Experimental Protocols

The characterization of KRAS G12C inhibitors relies on a suite of biochemical and biophysical assays. Below are the general methodologies for key experiments.

X-Ray Crystallography of KRAS G12C-Inhibitor Complexes

This technique provides high-resolution structural information on how an inhibitor binds to its target protein.

- **Protein Expression and Purification:** The human KRAS G12C protein is expressed in a suitable system (e.g., *E. coli*) and purified to high homogeneity using chromatographic techniques.^[1]
- **Complex Formation:** The purified KRAS G12C protein is loaded with GDP, and the inhibitor is added in molar excess. The mixture is incubated to allow for the formation of the covalent bond.^[1]
- **Crystallization:** The KRAS G12C-inhibitor complex is concentrated, and crystallization screening is performed using methods like vapor diffusion to obtain high-quality crystals.^[1]
- **Data Collection and Structure Determination:** X-ray diffraction data are collected from the crystals, typically at a synchrotron source. The data are then processed to solve and refine the three-dimensional structure of the complex.^[1]



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Figure 3. General workflow for X-ray crystallography of a KRAS G12C-inhibitor complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of inhibitor binding.

- Immobilization: Recombinant KRAS G12C protein is immobilized on a sensor chip.[1]

- **Binding Analysis:** A series of inhibitor concentrations are flowed over the sensor chip surface, and the change in the refractive index upon binding is measured in real-time.
- **Data Analysis:** The association and dissociation phases are monitored to determine the kinetic parameters (k_a and k_d) and calculate the equilibrium dissociation constant (K_d).

Homogeneous Time-Resolved Fluorescence (HTRF) for Binding Affinity

HTRF is a proximity-based assay often used for high-throughput screening to measure inhibitor binding.

- **Assay Components:** The assay typically includes a tagged KRAS G12C protein, a fluorescently labeled ligand that binds to the same pocket as the inhibitor, an HTRF donor, and an HTRF acceptor.
- **Competition:** The inhibitor competes with the fluorescent ligand for binding to KRAS G12C.
- **Signal Detection:** A decrease in the HTRF signal indicates displacement of the fluorescent ligand by the inhibitor. The data are used to generate a dose-response curve and determine the IC_{50} value.

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